molecular formula C13H8ClNO2 B6376399 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% CAS No. 1261894-93-2

4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95%

Cat. No. B6376399
CAS RN: 1261894-93-2
M. Wt: 245.66 g/mol
InChI Key: DGPUCTNNQDVJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% (4CHCYP) is an organic compound with a wide range of applications in the laboratory. The compound is an intermediate in the synthesis of various organic compounds, such as dyes and pharmaceuticals. It is also used in the synthesis of photochromic materials and in the synthesis of inorganic compounds. 4CHCYP is a widely used reagent in organic synthesis and has many advantages over other reagents.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is related to its ability to form complexes with transition metals. The complexation of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% with transition metals results in the formation of strong coordination bonds, which can then be used to promote various reactions. For example, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% can be used to promote the formation of polymeric materials, and it can also be used to promote the formation of metal complexes.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is a relatively non-toxic compound and does not have any known adverse effects on humans or animals. It has been used extensively in the laboratory for the synthesis of various organic compounds, and it has been used in the synthesis of inorganic compounds, such as metal complexes. However, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is not recommended for use in food or pharmaceutical products due to its potential to form toxic complexes with transition metals.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is its versatility in the laboratory. It is a relatively non-toxic compound and can be used in a variety of reactions. It is also relatively inexpensive, making it a cost-effective reagent. However, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% has some limitations, such as its potential to form toxic complexes with transition metals. It is also not recommended for use in food or pharmaceutical products.

Future Directions

There are several potential future directions for the use of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% in the laboratory. It could be used in the synthesis of more complex organic compounds, such as polycyclic aromatic hydrocarbons. It could also be used in the synthesis of polymeric materials with specific properties. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% could be used in the synthesis of metal complexes, which could then be used in catalytic reactions. Finally, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% could be used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

Synthesis Methods

4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium cyanide in an aqueous solution. The reaction produces 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% as the main product. The reaction is usually conducted in a basic medium, such as sodium hydroxide, in order to facilitate the reaction. Other methods of synthesis include the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium sulfite or sodium thiosulfate in an aqueous solution, or the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium azide in an aqueous solution.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is a versatile reagent and has been used extensively in the synthesis of various organic compounds. It is used in the synthesis of dyes, pharmaceuticals, and photochromic materials. It is also used in the synthesis of inorganic compounds, such as metal complexes, and in the synthesis of polymers. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% has been used in the synthesis of polycyclic aromatic hydrocarbons, in the synthesis of polymeric materials, and in the synthesis of polymers with specific properties.

properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPUCTNNQDVJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684821
Record name 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol

CAS RN

1261894-93-2
Record name 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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